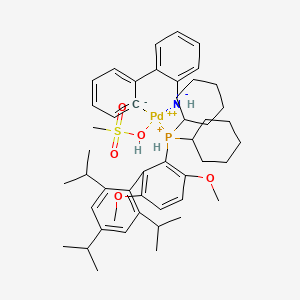

BrettPhosPdG3

Description

Significance of Cross-Coupling Reactions in Modern Organic Synthesis

The ability to selectively and efficiently create new chemical bonds is central to the field of organic chemistry. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Negishi couplings, provide chemists with powerful methods to construct complex molecular architectures from simpler, readily available starting materials. rsc.orgnobelprize.orglumenlearning.com The significance of this class of reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work. nobelprize.org The widespread adoption of these methods is due to their broad functional group tolerance, mild reaction conditions, and high yields, making them essential for the synthesis of a vast array of organic compounds. numberanalytics.comnobelprize.orgjove.com

Evolution of Palladium Catalysis: From in situ Generated Species to Precatalysts

The journey of palladium catalysis has been marked by continuous evolution aimed at improving catalyst performance, stability, and ease of use. Early methodologies often relied on the in situ generation of the active palladium(0) catalyst from a palladium(II) salt, like palladium(II) acetate, and a separate phosphine (B1218219) ligand in the reaction mixture. sinocompound.commatthey.com While effective, this approach can suffer from drawbacks such as the formation of ill-defined catalytic species, leading to inconsistent results and the potential for catalyst deactivation. sinocompound.com The need for more reliable and reproducible catalytic systems spurred the development of well-defined palladium precatalysts. researchgate.netnih.gov These are stable, isolable complexes that contain both the palladium center and the supporting ligand, designed to efficiently generate the active catalytic species under the reaction conditions. sinocompound.comresearchgate.net

The Strategic Role of Preformed Catalytic Systems in Expedited Synthesis

Preformed palladium catalysts, or precatalysts, offer significant advantages over their in situ generated counterparts. sinocompound.com By having the ligand already coordinated to the palladium center, precatalysts provide a more controlled and efficient entry into the catalytic cycle. sinocompound.comsigmaaldrich.com This leads to several key benefits:

Lower Catalyst Loadings: The high efficiency of precatalysts often allows for significantly lower amounts of the catalyst to be used, which is both cost-effective and reduces the levels of residual palladium in the final product. nih.govsigmaaldrich.comscientificlabs.com

Shorter Reaction Times: The rapid and efficient generation of the active catalyst from a precatalyst can lead to faster reaction rates. sigmaaldrich.comscientificlabs.comsigmaaldrich.com

Improved Reproducibility and Reliability: The use of a well-defined, single-component catalyst system minimizes variability and leads to more consistent outcomes.

Broader Substrate Scope: The enhanced stability and activity of precatalysts have expanded the range of substrates that can be successfully coupled, including those that are sterically hindered or electronically challenging. nih.govsigmaaldrich.com

Operational Simplicity: Precatalysts are often air- and moisture-stable solids, making them easier to handle and store compared to sensitive in situ components. sigmaaldrich.commatthey.com

Overview of BrettPhosPdG3 as a Benchmark Third-Generation (G3) Buchwald Precatalyst

Within the landscape of palladium precatalysts, the Buchwald-type catalysts have emerged as a particularly powerful and versatile class. These are characterized by bulky, electron-rich biarylphosphine ligands that promote high catalytic activity. The evolution of these systems has led to successive generations, each with improved features.

BrettPhosPdG3 is a prominent member of the third-generation (G3) Buchwald precatalysts. sigmaaldrich.comchemicalbook.com It is an air-stable, thermally stable, and highly soluble complex that has demonstrated exceptional performance in a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination. sigmaaldrich.comscientificlabs.comchemicalbook.com The "G3" designation refers to specific structural modifications of the palladacycle framework that enhance its stability and reactivity. sigmaaldrich.com A key feature of G3 precatalysts is the replacement of a chloride ligand with a more labile methanesulfonate (B1217627) (mesylate) group, which facilitates the generation of the active LPd(0) species. sigmaaldrich.comnih.gov This design allows for the accommodation of very bulky ligands like BrettPhos and leads to catalysts with a remarkably long life in solution. sigmaaldrich.com

The unique attributes of BrettPhosPdG3, including its ability to operate at low catalyst loadings and facilitate challenging transformations, have established it as a benchmark catalyst in modern organic synthesis. sigmaaldrich.comsigmaaldrich.comnih.gov

Properties

Molecular Formula |

C48H67NO5PPdS+ |

|---|---|

Molecular Weight |

907.5 g/mol |

IUPAC Name |

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |

InChI |

InChI=1S/C35H53O2P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

InChI Key |

ASZHREKEHVNFFW-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

Origin of Product |

United States |

Precatalyst Architecture, Synthesis, and Activation Mechanisms of Brettphospdg3

Structural Design Principles of the BrettPhos Ligand: A Biarylphosphine System

The performance of BrettPhosPdG3 is intrinsically linked to the unique structural features of the BrettPhos ligand, which belongs to the family of biarylmonophosphine ligands. The design of these ligands is a key factor in the success of modern cross-coupling catalysis. nih.gov

Steric and Electronic Parameters Governing Ligand Performance

The effectiveness of the BrettPhos ligand is governed by a finely tuned balance of steric and electronic properties. ontosight.aiup.ac.za The ligand features a biphenyl (B1667301) backbone with bulky substituents, which creates a sterically demanding environment around the palladium center. ontosight.ai This steric bulk is crucial for promoting the formation of the catalytically active monoligated Pd(0) species, which is highly reactive in oxidative addition, even with challenging substrates like aryl chlorides. nih.gov

The electronic properties of the BrettPhos ligand are characterized by its strong electron-donating ability. nih.gov This is a result of the dicyclohexylphosphino group and the methoxy (B1213986) substituents on the biphenyl framework. ontosight.ai These features increase the electron density at the palladium center, which can stabilize the metal and enhance its catalytic activity. nih.govnih.gov The interplay between these steric and electronic factors is a guiding principle in the design of high-performance phosphine (B1218219) ligands. nih.govacs.org

| Ligand | Key Structural Features | Governing Parameters |

|---|---|---|

| BrettPhos | Dicyclohexylphosphino group, 3,6-dimethoxy and 2',4',6'-triisopropyl substituents on the biphenyl backbone. ontosight.ai | Large steric bulk and strong electron-donating character. nih.gov |

| RuPhos | Dicyclohexylphosphino group and diisopropylphenyl substituent. | Designed for secondary amines, indicating specific steric and electronic tuning. libretexts.org |

| XPhos | Dicyclohexylphosphino group and 2',4',6'-triisopropylphenyl substituent. | A commonly used bulky biarylphosphine ligand for comparison. acs.org |

Synthetic Pathways to BrettPhosPdG3

The synthesis of BrettPhosPdG3 is designed to produce a stable and easily handleable precatalyst that can be reliably activated under reaction conditions. amerigoscientific.comsigmaaldrich.com

Controlled Synthesis of the Palladium(II) Precatalyst Complex

BrettPhosPdG3 is a third-generation Buchwald precatalyst, characterized by a methanesulfonate (B1217627) ligand and a 2-aminobiphenyl (B1664054) fragment attached to the palladium center. chemicalbook.comsigmaaldrich.com This structure is more stable and versatile than earlier generations. sigmaaldrich.com The G3 precatalysts are air, moisture, and thermally stable, and they are highly soluble in a range of common organic solvents. amerigoscientific.comsigmaaldrich.com The synthesis involves the reaction of a palladium(II) source with the BrettPhos ligand and the appropriate aminobiphenyl component. nih.gov This one-pot procedure allows for the efficient and controlled formation of the precatalyst complex. nih.gov

Preparation of Related BrettPhos-Palladium Species for Mechanistic Probes (e.g., π-Allylpalladium Complexes)

To gain insight into the reaction mechanisms, researchers often synthesize related palladium complexes as probes. acs.org For instance, π-allylpalladium complexes of BrettPhos have been prepared. chemicalbook.comsigmaaldrich.com The synthesis of [Pd(allyl)(BrettPhos)]Cl can be achieved by reacting BrettPhos with [(allyl)PdCl]₂. chemicalbook.comsigmaaldrich.com Furthermore, cationic π-allyl complexes such as [Pd(allyl)(BrettPhos)]OTf can be synthesized by reacting the corresponding chloride complex with a silver salt like AgOTf. chemicalbook.comsigmaaldrich.com These types of complexes are valuable for studying the activation of the precatalyst and the formation of the active Pd(0) species. acs.org The synthesis of these probe complexes has been shown to be adaptable to a wide range of bulky biarylphosphine ligands. acs.org

| Complex | Reactants | Reference |

|---|---|---|

| [Pd(cinnamyl)(BrettPhos)]OTf | BrettPhosPdG3, [(cinnamyl)PdCl]₂, AgOTf | chemicalbook.comsigmaaldrich.com |

| [Pd(crotyl)(BrettPhos)]OTf | BrettPhosPdG3, [(crotyl)PdCl]₂, AgOTf | chemicalbook.comsigmaaldrich.com |

| [Pd(allyl)(BrettPhos)]OTf | BrettPhosPdG3, [(allyl)PdCl]₂, AgOTf | chemicalbook.comsigmaaldrich.com |

| Pd(allyl)(BrettPhos)Cl | BrettPhos, [(allyl)PdCl]₂ | chemicalbook.comsigmaaldrich.com |

Mechanistic Pathways for Active Palladium(0) Species Generation from BrettPhosPdG3

A key advantage of the G3 precatalysts is their efficient and predictable activation to the catalytically active Pd(0) species. sigmaaldrich.comsigmaaldrich.com

Kinetic and Thermodynamic Aspects of Active Catalyst Formation

The activation of BrettPhosPdG3 involves the reductive elimination of the 2-aminobiphenyl and methanesulfonate ligands to generate the monoligated "L-Pd(0)" species (where L is the BrettPhos ligand). sigmaaldrich.com This process is typically initiated by a base under the reaction conditions. sigmaaldrich.com The design of the G3 precatalyst, with its more acidic N-H bond in the aminobiphenyl moiety compared to earlier generations, allows for activation with weaker bases at room temperature. nih.govsigmaaldrich.com

Kinetic studies have shown that the formation of the active catalyst from G3 precatalysts is rapid. nih.gov This efficient generation of the active species is crucial for achieving high catalytic turnover and minimizing the formation of undesirable side products or inactive palladium species. uvic.canih.gov The thermodynamic stability of the precatalyst, combined with the favorable kinetics of its activation, contributes to its long life in solution and its broad applicability in cross-coupling reactions. amerigoscientific.comsigmaaldrich.com The rate of activation can be influenced by the choice of base and solvent, and understanding these factors is important for optimizing reaction conditions. nih.govrsc.org

Influence of Precatalyst Stability (Air, Moisture, Thermal) and Solution Longevity on Activation

BrettPhosPdG3 is an air- and moisture-stable solid. sigmaaldrich.comscientificlabs.comsigmaaldrich.com This robustness allows for easier handling and storage compared to air-sensitive catalysts, simplifying experimental setup. sigmaaldrich.com The stability stems from the specific architecture of the G3 precatalyst, which incorporates a mesylate leaving group. Research has shown that replacing the chloride found in earlier precatalyst versions with a mesylate leads to a new class of precatalysts with markedly improved solution stability. researchgate.net This structural modification is crucial for the precatalyst's ability to efficiently generate the active monoligated Pd(0) species, which is recognized as a key factor for highly active catalysis. researchgate.net

The thermal stability of BrettPhosPdG3 is also a key feature. As a solid, it has a high decomposition temperature, which contributes to its shelf life and reliability. sigmaaldrich.comchemicalbook.com Once in solution, the precatalyst demonstrates a long life, which is advantageous for reactions that may require extended times or for processes in continuous flow systems. sigmaaldrich.comchemicalbook.com This longevity in solution ensures a sustained and controlled generation of the active catalyst.

The combination of air, moisture, and thermal stability, along with its considerable longevity in solution, makes BrettPhosPdG3 a highly reliable and efficient precatalyst. sigmaaldrich.comscientificlabs.com Its structure is optimized to remain dormant until activation is intentionally triggered, leading to the rapid and quantitative generation of the desired active catalyst for cross-coupling reactions. nih.gov

Stability Characteristics of BrettPhosPdG3

| Property | Observation | Citation(s) |

| Air Stability | Stable for handling in air as a solid. | sigmaaldrich.comchemicalbook.comscientificlabs.comsigmaaldrich.com |

| Moisture Stability | Stable for handling in the presence of moisture as a solid. | sigmaaldrich.comchemicalbook.comscientificlabs.comsigmaaldrich.com |

| Thermal Stability | As a solid, it exhibits a decomposition melting point between 150-193 °C. | sigmaaldrich.comchemicalbook.com |

| Solution Longevity | Exhibits a long lifetime in a wide range of common organic solvents, ensuring sustained catalyst activation. | sigmaaldrich.comchemicalbook.com |

Comprehensive Catalytic Applications of Brettphospdg3 in Diverse Bond Forming Reactions

Carbon–Nitrogen (C–N) Cross-Coupling Reactions (Buchwald–Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. Catalyst systems based on the BrettPhos ligand have been shown to provide some of the widest scope for these reactions to date. rsc.org The robustness of the BrettPhosPdG3 catalyst allows for reactions to be performed without the use of a glovebox, enhancing its practicality in both academic and industrial laboratories. rsc.org

The BrettPhosPdG3 catalyst system exhibits excellent reactivity with a broad range of coupling partners, including traditional aryl halides (chlorides, bromides, iodides) and, notably, aryl pseudohalides. rsc.orgnih.gov A significant advancement enabled by the BrettPhos ligand is the effective use of aryl mesylates as coupling partners in C-N bond-forming reactions. nih.govnih.gov Aryl mesylates are valued substrates due to their high stability, good atom economy, and low cost. nih.gov The catalyst's effectiveness with these challenging electrophiles represents a substantial improvement over previous systems. nih.gov

Below is a table summarizing the scope of BrettPhos-catalyzed C-N coupling with various aryl halides and pseudohalides.

| Aryl Electrophile | Amine Nucleophile | Yield (%) | Conditions |

|---|---|---|---|

| 4-Chlorotoluene | Morpholine | 95 | 1 mol% Pd, 1.5 mol% BrettPhos, NaOtBu, Toluene, 100 °C |

| 4-Bromobenzonitrile | n-Hexylamine | 98 | 0.5 mol% Pd, 0.75 mol% BrettPhos, K₃PO₄, t-AmOH, 110 °C |

| Phenyl mesylate | Diphenylamine | 92 | 1.5 mol% Pd, 3.0 mol% BrettPhos, K₃PO₄, Toluene, 100 °C |

| 4-Anisyl mesylate | Dibutylamine | 85 | 1.5 mol% Pd, 3.0 mol% BrettPhos, K₃PO₄, Toluene, 100 °C |

Catalyst systems incorporating the BrettPhos ligand are highly effective for the C-N cross-coupling of both primary and secondary amines with a wide variety of aryl and heteroaryl halides. rsc.org These reactions can often be conducted with low catalyst loadings and short reaction times, highlighting the efficiency of the system. rsc.org The versatility of the catalyst extends to functionalized coupling partners, making it a valuable tool for the synthesis of complex molecules. rsc.org

A standout feature of the BrettPhos catalyst system is its exceptional selectivity for the monoarylation of primary amines. nih.govnih.gov This has been a significant challenge in C-N coupling, as competitive diarylation often leads to undesired byproducts. The use of BrettPhos permits the highly selective monoarylation of a range of primary aliphatic amines and anilines, even at very low catalyst loadings (as low as 0.01 mol%) and with fast reaction times. organic-chemistry.org

This high selectivity was demonstrated in the first successful monoarylation of methylamine, the smallest primary amine and a particularly challenging substrate, which was achieved with a selectivity of >97:3 for the monoarylated product over the diarylated product. nih.govorganic-chemistry.org The catalyst system also shows excellent chemoselectivity, preferentially arylating primary amines over secondary amines. organic-chemistry.org

The table below illustrates the high selectivity achieved in the monoarylation of various primary amines using the BrettPhos catalyst system.

| Aryl Chloride | Primary Amine | Yield (%) | Selectivity (Mono:Di) |

|---|---|---|---|

| 4-Chloroanisole | Methylamine | 80 | >97:3 |

| 4-Chloroanisole | n-Hexylamine | 98 | >99:1 |

| 4-Chlorotoluene | Cyclohexylamine | 99 | >99:1 |

| 1-Chloronaphthalene | Aniline | 98 | >99:1 |

The application of palladium catalysis extends to the synthesis of complex heterocyclic structures. A direct and regioselective method for constructing benzimidazolones has been developed where a single palladium catalyst, such as one featuring the BrettPhos ligand, is used to couple monosubstituted urea (B33335) substrates with differentially substituted 1,2-dihaloaromatic systems. nih.gov

This transformation proceeds through a cascade of two distinct and highly chemoselective C-N bond-forming processes. nih.gov The regiocontrol is achieved through the catalyst's ability to selectively perform oxidative addition to the more reactive Ar-Br bond in the presence of an Ar-Cl bond, followed by the preferential C-N bond formation involving the primary nitrogen atom of the urea. nih.gov This method allows for the predictable formation of complex benzimidazolones from simple, readily available starting materials in a single step using a commercially available palladium precatalyst. nih.gov

The following table presents examples of benzimidazolones synthesized via this cascade C-N coupling method.

| 1,2-Dihaloaromatic | Monosubstituted Urea | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-2-chlorobenzene | n-Butylurea | 1-(n-Butyl)benzo[d]imidazol-2(3H)-one | 85 |

| 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | Cyclohexylurea | 1-Cyclohexyl-6-(trifluoromethyl)benzo[d]imidazol-2(3H)-one | 78 |

| 1-Bromo-2-chloro-4-methoxybenzene | Benzylurea | 1-Benzyl-6-methoxybenzo[d]imidazol-2(3H)-one | 75 |

| 2-Bromo-3-chloropyridine | Isopropylurea | 1-Isopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 67 |

The robust and versatile nature of the BrettPhosPdG3 catalyst makes it highly suitable for the synthesis of complex, biologically active molecules, particularly those containing aryl amine moieties.

CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. The synthesis of novel CDK2 inhibitors has utilized BrettPhosPdG3. For example, the catalyst was employed in a C-N coupling step during the preparation of a key intermediate for a series of CDK2 inhibitor compounds.

MPS1 Inhibitors: Monopolar spindle kinase 1 (MPS1) is another critical protein involved in cell division, and its overexpression is linked to various cancers, making it an attractive therapeutic target. nih.govmdpi.com The development of small-molecule MPS1 inhibitors is an active area of research. nih.gov While the C-N cross-coupling reactions catalyzed by BrettPhosPdG3 are well-suited for the synthesis of such complex nitrogen-containing heterocyclic inhibitors, specific examples documenting its use in the synthesis of MPS1 inhibitors were not identified in a review of the recent literature.

EHMT Modulators: Euchromatic histone-lysine N-methyltransferase (EHMT) modulators are another class of molecules with significant therapeutic potential. The synthesis of these complex structures often relies on the efficient formation of C-N bonds. Although the catalytic properties of BrettPhosPdG3 are ideal for these transformations, specific documented instances of its application in the synthesis of EHMT modulators were not found in the surveyed literature.

Carbon–Carbon (C–C) Cross-Coupling Reactions

While BrettPhosPdG3 is renowned for its utility in C-N bond formation, its application extends to a variety of C-C cross-coupling reactions. myskinrecipes.com Commercial sources indicate that the catalyst is suitable for several key transformations, including the Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, and Stille couplings.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide, is one of the most widely used C-C bond-forming reactions. organic-chemistry.orgnih.gov The high efficiency and stability of BrettPhosPdG3 make it a valuable catalyst for these transformations, particularly in the synthesis of complex drug intermediates and active pharmaceutical ingredients (APIs). myskinrecipes.com Its robustness and versatility under mild reaction conditions are advantageous for developing new synthetic methodologies and for the late-stage functionalization of complex molecules. myskinrecipes.com The catalyst's proven effectiveness with aryl mesylates in C-N couplings suggests its potential utility in Suzuki-Miyaura couplings of these same challenging electrophiles. rsc.org

Suzuki–Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. While traditionally employing aryl halides, the use of alternative electrophiles like aryl tosylates and mesylates has gained traction due to their stability and ease of preparation from phenols. A catalyst system based on the BrettPhos ligand (referred to as L2 in the study) has proven highly effective for the Suzuki-Miyaura cross-coupling of these less reactive electrophiles. mit.edu

This catalyst system demonstrates remarkable functional group tolerance, enabling the successful coupling of aryl mesylates bearing sensitive groups such as esters and nitriles in high yields. mit.edu Furthermore, it facilitates the coupling of various heteroarylboronic acids, which are often challenging substrates due to their instability, with both aryl tosylates and mesylates. mit.edu The system is also proficient in reactions involving alkylboronic acids and vinyl or allylic boronate esters, showcasing its broad utility. mit.edu

Table 1: Suzuki-Miyaura Coupling of Aryl Mesylates using a BrettPhos-based Catalyst System. mit.edu

Stille Coupling

The Stille reaction, which couples organotin compounds with sp2-hybridized electrophiles, is known for its reliability and tolerance of a wide array of functional groups. The development of highly active catalysts has extended the scope of this reaction to include less reactive electrophiles like aryl mesylates and tosylates. In the development of a catalyst system for this transformation, a catalyst based on BrettPhos provided a 60% yield in a model reaction between 4-methoxyphenyl (B3050149) mesylate and tributyl(phenyl)stannane. nih.gov While the related Buchwald ligand XPhos was found to be more generally effective for a wider range of substrates, the activity of BrettPhos demonstrates its utility in this coupling manifold. nih.gov

The optimized system using the XPhos ligand successfully couples various aryl and heteroaryl sulfonates with aryl- and heteroarylstannanes, including those prone to decomposition like furyl and thiophenyl derivatives. nih.gov

Table 2: Stille Coupling of Aryl Sulfonates with Organostannanes using a closely related XPhos-based catalyst system. nih.gov

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are compatible with a large number of sensitive functional groups, making it a powerful tool for C(sp³)-C(sp²) and C(sp²)-C(sp²) bond formation. nih.gov While BrettPhosPdG3 is recognized as a suitable catalyst for this reaction, specific studies often highlight other specialized biarylphosphine ligands from the Buchwald group for particularly challenging transformations. For instance, the ligand CPhos was developed for the selective coupling of secondary alkylzinc halides with aryl bromides and chlorides, effectively suppressing undesired β-hydride elimination. nih.govorganic-chemistry.org This system demonstrates broad substrate scope and provides excellent selectivity for the desired branched products over linear isomers. organic-chemistry.org

Table 3: Negishi Coupling of Secondary Alkylzinc Reagents with Aryl Halides using a CPhos-based catalyst system. nih.gov

Hiyama Coupling

The Hiyama coupling offers an alternative to other cross-coupling reactions by using organosilanes, which are stable, easy to handle, and have low toxicity. organic-chemistry.org BrettPhosPdG3 is an effective catalyst for this transformation. Research on related Buchwald ligands has demonstrated the power of this catalyst class in activating challenging substrates. For example, a palladium catalyst supported by the XPhos ligand is highly efficient for the Hiyama coupling of aryltrifluorosilanes with a wide range of aryl and heteroaryl chlorides. nih.govorganic-chemistry.org This method tolerates numerous functional groups, including ethers, amines, nitriles, esters, and ketones, and is scalable while maintaining high yields. organic-chemistry.org

Table 4: Hiyama Coupling of Aryl Chlorides with Aryltrifluorosilanes using an XPhos-based catalyst system. nih.gov

Heck and Sonogashira Reactions

BrettPhosPdG3 is also a competent catalyst for both Heck and Sonogashira reactions. The Heck reaction creates substituted alkenes by coupling olefins with aryl or vinyl halides. The development of advanced G3 precatalysts has enabled challenging versions of this reaction, such as the visible light-induced alkyl-Heck reaction at room temperature, where a Xantphos Pd G3 catalyst has been successfully employed with alkyl halides. nih.gov

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form arylalkynes and conjugated enynes. libretexts.org Modern protocols often aim to eliminate the need for a copper co-catalyst. In this area, G3 precatalysts have also shown promise. For instance, the CataCXium A Pd G3 precatalyst has been used for efficient copper-free Sonogashira couplings in micellar aqueous conditions, highlighting the effectiveness of this generation of catalysts in demanding C-C bond formations. nih.gov

Carbon–Oxygen (C–O) Cross-Coupling Reactions

The formation of C–O bonds via cross-coupling is a significant transformation, particularly for the synthesis of aryl ethers found in pharmaceuticals and agrochemicals. The tBuBrettPhos Pd G3 catalyst, a bulkier variant of BrettPhosPdG3, has been instrumental in developing a highly effective protocol for the cross-coupling of (hetero)aryl bromides with a variety of fluorinated alcohols. researchgate.netacs.org

This method is characterized by short reaction times, excellent functional group tolerance, and broad compatibility with both electron-rich and electron-poor (hetero)arenes. researchgate.net The reaction proceeds efficiently using a mild base like cesium carbonate (Cs₂CO₃) in toluene. acs.org This protocol has been successfully applied to the synthesis of intermediates for drugs like idalopirdine (B1259171) and has been adapted for the incorporation of ¹⁸F-labeled trifluoroethyl ethers, which is valuable for positron emission tomography (PET) imaging. researchgate.net

Table 5: C-O Cross-Coupling of Aryl Bromides with Fluorinated Alcohols using tBuBrettPhos Pd G3. researchgate.net

Other Heteroatom Cross-Coupling Transformations (e.g., C–F, C–CF₃, C–S Bonds)

The versatility of BrettPhos-ligated palladium catalysts extends to the formation of bonds between carbon and other heteroatoms, which are of great importance in medicinal chemistry.

C–F Bond Formation: The construction of a C–F bond via transition-metal-catalyzed nucleophilic fluorination has been a formidable challenge. A significant breakthrough was achieved by the Buchwald group, who reported the first palladium-catalyzed nucleophilic aromatic fluorination. This success was enabled by the use of the bulky, monodentate BrettPhos ligand, which facilitates the difficult C–F reductive elimination step from a palladium(II) complex. nih.gov

C–CF₃ Bond Formation: The trifluoromethyl group is a crucial moiety in many pharmaceuticals and agrochemicals. A general and mild palladium-catalyzed method for the trifluoromethylation of aryl chlorides was developed, and the BrettPhos ligand was identified as the optimal ligand for this transformation. nih.gov The process utilizes TESCF₃ (triethylsilyl trifluoromethane) as the CF₃ source and demonstrates high functional group tolerance, allowing for the efficient conversion of a wide array of functionalized aryl and heteroaryl chlorides. nih.gov

Table 6: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides using the BrettPhos ligand. nih.gov

C–S Bond Formation: The synthesis of aryl thioethers is another important transformation. While thiols and thiolates can be challenging substrates due to their strong binding to transition metals, catalyst systems based on monophosphine ligands have proven to be highly effective. nih.gov These catalysts can promote C–S coupling reactions at room temperature with soluble bases, accommodating a wide range of functional groups and allowing for chemoselective conversion of aryl bromides in the presence of aryl chlorides. nih.gov

Mechanistic Investigations into Brettphospdg3 Catalyzed Processes

Elucidation of Detailed Catalytic Cycles

The catalytic efficacy of BrettPhosPdG3 is rooted in a well-defined cycle of elementary steps that facilitate the formation of new chemical bonds. Central to this cycle are the oxidative addition and reductive elimination steps, which represent the activation of substrates and the release of the final product, respectively.

Reductive Elimination: As the final product-forming step, reductive elimination involves the coupling of two organic fragments bound to the palladium(II) center, regenerating the palladium(0) catalyst and releasing the desired cross-coupled product. youtube.comumb.edu This step is often the turnover-limiting step in many cross-coupling reactions. The stereochemistry of the starting materials is typically retained in the product, suggesting a concerted mechanism for this process. umb.edu The rate of reductive elimination is influenced by the nature of the groups being coupled and the geometry of the palladium complex. umb.edu

One of the key advantages of using a G3 precatalyst like BrettPhosPdG3 is the precise control it offers over the ligand-to-palladium ratio, which is inherently 1:1. sigmaaldrich.comsigmaaldrich.com This stoichiometry is critical for maintaining catalytic activity and preventing the formation of undesirable palladium species that can lead to catalyst deactivation. An optimal ligand-to-palladium ratio ensures the stability of the active catalyst and promotes the desired catalytic turnover. Deviations from this ratio can lead to the formation of ligand-deficient or ligand-excess species, which may exhibit lower catalytic efficiency or follow alternative, unproductive reaction pathways.

Advanced Kinetic Studies of BrettPhosPdG3-Mediated Transformations

Detailed kinetic studies are instrumental in unraveling the mechanistic details of BrettPhosPdG3-catalyzed reactions. By systematically varying the concentrations of reactants, catalyst, and additives, researchers can determine the reaction order with respect to each component. This information helps to identify the rate-determining step of the catalytic cycle and provides insights into the nature of the catalytically active species. For instance, kinetic analyses can help distinguish between different proposed catalytic cycles and validate the roles of oxidative addition or reductive elimination as the turnover-limiting step under specific reaction conditions. While specific kinetic data for BrettPhosPdG3 is often embedded within broader synthetic methodology studies, the principles of kinetic analysis are fundamental to understanding its catalytic behavior. googleapis.com

Computational Chemistry Approaches to Understand Reaction Mechanisms and Catalyst Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex catalysts like BrettPhosPdG3.

DFT calculations allow for the in-silico modeling of the potential energy surface of a reaction, providing valuable information about the structures and energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov By calculating the energy barriers associated with different mechanistic pathways, researchers can predict the most likely reaction mechanism. researchgate.net For BrettPhosPdG3-catalyzed reactions, DFT studies can provide detailed insights into the geometry of the transition states for oxidative addition and reductive elimination, helping to explain the observed reactivity and selectivity. researchgate.netresearchgate.net These calculations can also rationalize the influence of the bulky and electron-rich BrettPhos ligand on the stability of various intermediates and the energy profile of the catalytic cycle.

| Computational Method | Application in Studying BrettPhosPdG3 | Key Insights |

| Density Functional Theory (DFT) | Calculation of transition state and intermediate energies. | Provides understanding of reaction pathways and energy barriers. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Helps in identifying and characterizing transient species. wwu.edu |

Experimental Spectroscopic Characterization of Transient Active Species

The direct observation of short-lived, catalytically active species is a significant challenge in mechanistic studies. Advanced spectroscopic techniques are employed to detect and characterize these transient intermediates, providing direct evidence for proposed catalytic cycles. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for phosphine-ligated catalysts, can be used to monitor the transformation of the precatalyst to the active species and to identify key intermediates. In some cases, specialized techniques like stopped-flow spectroscopy or in-situ infrared (IR) spectroscopy can be utilized to study the kinetics of fast reaction steps. While challenging, the successful spectroscopic characterization of active palladium intermediates provides invaluable validation for mechanisms proposed through kinetic and computational studies. nih.gov

Structure–activity Relationship Studies and Comparative Ligand Analysis

Influence of Biarylphosphine Ligand Structure on Catalytic Efficiency and Selectivity

The structure of the biarylphosphine ligand is a critical determinant of the catalytic efficiency and selectivity in palladium-catalyzed cross-coupling reactions. conicet.gov.ar The interplay between the ligand's steric and electronic characteristics governs the formation, stability, and reactivity of the active catalytic species. rsc.org

Key structural features of dialkylbiaryl phosphine (B1218219) ligands, such as BrettPhos, include their significant steric bulk and strong electron-donating nature. These properties facilitate the formation of the highly reactive, monoligated L₁Pd(0) complex, which is believed to be the active species in the catalytic cycle. nih.govacs.org This active species is capable of undergoing oxidative addition with challenging substrates like unactivated aryl chlorides under mild conditions. nih.gov

Electronic properties also play a pivotal role. Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the crucial oxidative addition step. nih.gov Furthermore, kinetic studies have revealed that the electronic nature of the ligand's "lower" aryl ring can significantly impact the rate of reductive elimination. acs.org An electron-deficient lower ring can lead to a faster rate of reductive elimination, while an electron-rich ring may slow this step by coordinating more strongly to the Pd(II) center in the reaction intermediate. acs.org Additionally, potential Pd-arene interactions between the metal center and the ligand's lower aryl ring are thought to contribute to catalyst stability. nih.gov

Table 1: Influence of Ligand Structural Features on Catalytic Performance

| Structural Feature | Influence on Catalytic Process | Effect on Performance | Citation |

|---|---|---|---|

| Steric Bulk (e.g., on upper/lower rings) | Promotes formation of the active monoligated L₁Pd(0) species. | Enhances reaction rates, especially with challenging substrates. | nih.govacs.org |

| Electron-Donating Groups | Increases electron density on the palladium center. | Facilitates the oxidative addition step. | nih.gov |

| Electronic Nature of "Lower" Aryl Ring | Modulates the rate of reductive elimination. | Electron-deficient rings can increase the rate, while electron-rich rings can decrease it. | acs.org |

| Pd-Arene Interaction Capability | Stabilizes the palladium center. | Increases overall catalyst stability. | nih.gov |

Design and Evaluation of BrettPhos Ligand Derivatives (e.g., AdBrettPhos, tBuBrettPhos)

The core BrettPhos scaffold has been modified to create derivatives with even greater steric bulk, leading to ligands such as tBuBrettPhos and AdBrettPhos. google.com These derivatives were designed to further enhance catalytic activity, particularly in demanding coupling reactions. researchgate.net

The synthesis of these highly bulky ligands has been optimized to provide safer and more efficient routes for large-scale preparation, for example, by utilizing Grignard reagents and catalytic amounts of copper instead of stoichiometric copper and t-butyllithium. researchgate.net

The increased size of these ligands presented challenges for the formation of traditional precatalysts. For exceptionally bulky ligands like tBuBrettPhos and AdBrettPhos, a key design innovation was the development of cationic palladium complexes. acs.org In these systems, the coordinating chloride anion found in earlier generation precatalysts is replaced by a non-coordinating anion, such as triflate (TfO⁻) or methanesulfonate (B1217627) (OMs⁻) as seen in G3 precatalysts. acs.orgsigmaaldrich-jp.com This structural modification creates more space in the palladium coordination sphere to accommodate the larger ligands and helps prevent the formation of inactive palladium dimers. acs.org However, the extreme steric hindrance of these derivatives can also impose limitations; for instance, attempts to form N-substituted G4-type precatalysts with tBuBrettPhos and AdBrettPhos were reported to be unsuccessful. acs.org

Table 2: Selected BrettPhos Ligand Derivatives

| Ligand Derivative | Key Design Feature / Modification | Primary Application / Advantage | Citation |

|---|---|---|---|

| tBuBrettPhos | Features tert-butyl groups, increasing steric bulk compared to the parent BrettPhos. | Used in challenging C-N cross-coupling reactions; requires G3 or similar precatalyst design to accommodate its size. | acs.orgresearchgate.net |

| AdBrettPhos | Incorporates adamantyl groups, representing one of the bulkiest derivatives. | Designed for highly challenging transformations where extreme steric hindrance is beneficial. Its incorporation into a precatalyst is limited to specific generations like G3. | acs.orgacs.org |

Comparative Analysis of BrettPhosPdG3 with Other Buchwald Precatalyst Generations (G1, G2, G4, G6)

The Buchwald group has developed successive generations of palladium precatalysts, each offering improvements in stability, ease of activation, and reaction scope. sigmaaldrich-jp.comsigmaaldrich.com BrettPhosPdG3 belongs to the third generation (G3), which marked a significant advancement over its predecessors. sigmaaldrich.com

First Generation (G1): These precatalysts are based on a 2-phenylethan-1-amine scaffold and require strong bases or elevated temperatures for activation to the active Pd(0) species. sigmaaldrich-jp.comsigmaaldrich.com

Second Generation (G2): G2 precatalysts feature a 2-aminobiphenyl (B1664054) scaffold, which allows for activation at room temperature using milder bases like phosphates or carbonates. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com

Third Generation (G3): The defining feature of G3 precatalysts is the replacement of the chloride anion of the G2 structure with a more electron-withdrawing, non-coordinating methanesulfonate (mesylate) anion. sigmaaldrich-jp.comsigmaaldrich.com This modification is crucial as it enables the accommodation of very bulky ligands, including the entire BrettPhos family. sigmaaldrich.com G3 precatalysts also exhibit enhanced solubility in common organic solvents and greater stability in solution compared to G1 and G2. sigmaaldrich-jp.comsigmaaldrich.com

Fourth (G4) and Fifth (G5) Generations: A potential drawback of G3 precatalysts is that their activation generates carbazole (B46965) as a byproduct, which can, in some cases, inhibit catalysis by coordinating to the palladium center or reacting with starting materials. sigmaaldrich-jp.comdigitellinc.com To address this, G4 and G5 precatalysts were developed by methylating and arylating the amino group of the biphenyl (B1667301) scaffold, respectively. sigmaaldrich-jp.comdigitellinc.com Upon activation, these generate N-methylcarbazole or N-phenylcarbazole, which are less likely to interfere with the reaction. reddit.com While G4 and G5 precatalysts can offer higher activity in certain reactions, their synthesis is not always compatible with the bulkiest ligands that are a hallmark of the G3 platform. acs.orgdigitellinc.com

Sixth Generation (G6): G6 precatalysts represent a different structural class, based on oxidative addition complexes rather than the palladacycle design of G1-G5. sigmaaldrich-jp.comsigmaaldrich.com

The primary advantage of the G3 platform for a ligand like BrettPhos is its unique ability to combine stability with the capacity to support sterically demanding ligands, which are often necessary for difficult coupling reactions. sigmaaldrich.com

Table 3: Comparison of Buchwald Precatalyst Generations

| Generation | Key Structural Feature | Activation Conditions | Compatibility with BrettPhos Ligands | Key Advantage / Disadvantage | Citation |

|---|---|---|---|---|---|

| G1 | Phenethylamine scaffold | Strong base or heat required | Limited | Adv: First stable palladacycle. Disadv: Harsh activation. | sigmaaldrich-jp.comsigmaaldrich.com |

| G2 | Aminobiphenyl scaffold, chloride anion | Mild base (e.g., K₃PO₄) at room temperature | Limited by ligand bulk | Adv: Milder activation than G1. Disadv: Limited scope for bulky ligands. | sigmaaldrich-jp.comsigmaaldrich.com |

| G3 | Aminobiphenyl scaffold, methanesulfonate anion (OMs⁻) | Mild base at room temperature | Excellent (Designed for bulky ligands) | Adv: Accommodates bulky ligands like BrettPhos, AdBrettPhos. Disadv: Forms carbazole byproduct. | sigmaaldrich-jp.comsigmaaldrich.com |

| G4 | N-Methyl-aminobiphenyl scaffold, OMs⁻ anion | Mild base at room temperature | Compatible with BrettPhos, but not the bulkiest derivatives (e.g., tBuBrettPhos). | Adv: Byproduct (N-methylcarbazole) is less inhibitory than carbazole. Disadv: Synthesis with largest ligands can fail. | sigmaaldrich-jp.comacs.org |

| G6 | Oxidative addition complex | Varies | Supports a wide array of phosphine ligands. | Adv: Different structural class, user-friendly. | sigmaaldrich-jp.comsigmaaldrich.com |

Rational Design Principles for Enhancing Palladium Precatalyst Performance

The evolution of palladium precatalysts is guided by several rational design principles aimed at maximizing catalytic activity, stability, and substrate scope.

Promotion of Monoligated Pd(0) Species: A central goal is to design ligands that favor the formation of the highly active L₁Pd(0) catalytic species. This is typically achieved by using bulky, electron-rich monophosphine ligands that sterically discourage the formation of less reactive bis-ligated complexes. acs.org

Facilitating Clean and Efficient Activation: Precatalysts are designed for rapid and quantitative conversion to the active Pd(0) catalyst under mild conditions. sigmaaldrich.com This involves optimizing the leaving group on the palladacycle, as seen in the transition from G2 (chloride) to G3 (methanesulfonate), to ensure efficient generation of the active catalyst without the need for harsh reducing agents. rsc.orgsigmaaldrich-jp.com

Minimizing Catalyst Deactivation: A key design consideration is to prevent the formation of inactive or off-cycle species. This includes strategies to avoid the formation of inactive Pd(I) dimers, which can be achieved by using sterically demanding ligands. youtube.com It also involves modifying the precatalyst scaffold to produce non-inhibitory byproducts, as exemplified by the development of G4 and G5 precatalysts to circumvent issues with the carbazole byproduct from G3 activation. sigmaaldrich-jp.comdigitellinc.com

Accommodating Ligand Steric Bulk: As more effective but sterically larger ligands are developed, the precatalyst framework must be adapted. The design of G3 precatalysts with a non-coordinating anion is a prime example of modifying the metal complex itself to accommodate extremely bulky ligands like tBuBrettPhos and AdBrettPhos. acs.orgsigmaaldrich.com

Tuning Electronic Properties: The electronic character of the ligand can be fine-tuned to influence specific steps in the catalytic cycle. For instance, modifying substituents on the biaryl backbone can alter the rate of reductive elimination, allowing for rational control over the catalyst's turnover-limiting step for certain substrates. acs.org

By integrating these principles, chemists can rationally design next-generation catalysts with enhanced stability, broader applicability, and superior performance for challenging chemical transformations.

Advanced Methodologies and Process Development Utilizing Brettphospdg3

Application in High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology used to rapidly test a large number of reaction conditions to identify optimal parameters. mit.edursc.org BrettPhosPdG3's stability and high activity make it an ideal candidate for HTS applications in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

The use of BrettPhosPdG3 in HTS workflows allows for the efficient screening of various reaction components, including substrates, bases, and solvents, to quickly identify conditions that provide the highest yield and purity. mit.edu For instance, HTS has been employed to optimize Pd-catalyzed C-N cross-coupling reactions, where numerous combinations of reactants can be evaluated to find successful reaction parameters. mit.edu The stability of BrettPhosPdG3 ensures consistent performance across a large number of parallel experiments. sigmaaldrich.comsigmaaldrich.com

To facilitate HTS, BrettPhosPdG3 is available in a specialized format known as ChemBeads. sigmaaldrich.comsigmaaldrich.com These are glass beads coated with a nanomole amount of the solid catalyst, allowing for the easy dispensing of sub-milligram quantities of the reagent for high-throughput experimentation. sigmaaldrich.com This format is particularly advantageous for screening a wide array of reaction conditions with minimal material consumption. sigmaaldrich.com

A notable application of HTS with palladium catalysts is in the optimization of the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov Automated systems can explore a wide range of variables, including different ligands and catalyst loadings, to rapidly converge on the most efficient conditions. nih.gov The insights gained from such screenings can lead to a better understanding of the structure-activity relationships of catalysts like BrettPhosPdG3.

Table 1: High-Throughput Screening (HTS) Applications of BrettPhosPdG3

| Application Area | Key Advantages of BrettPhosPdG3 | Relevant Findings |

|---|---|---|

| Reaction Optimization | High stability and activity, compatibility with automated systems. sigmaaldrich.comsigmaaldrich.com | Enables rapid identification of optimal conditions for yield and purity. mit.edu |

| Ligand and Catalyst Screening | Consistent performance across multiple experiments. sigmaaldrich.com | Facilitates the discovery of novel and more efficient catalyst systems. nih.gov |

| Substrate Scope Expansion | Broad functional group tolerance. | Allows for the rapid evaluation of a wide range of substrates. |

| ChemBeads Format | Easy dispensing of small quantities, minimal material waste. sigmaaldrich.comsigmaaldrich.com | Ideal for nanomole-scale high-throughput experimentation. sigmaaldrich.com |

Implementation in Continuous Flow Synthesis for Enhanced Process Control

Continuous flow synthesis has gained significant traction as a method for producing chemical compounds with enhanced safety, efficiency, and control compared to traditional batch processes. thieme-connect.com BrettPhosPdG3 has been successfully implemented in continuous flow systems for various cross-coupling reactions. chemicalbook.com

One prominent example is its use in a mild and rapid Pd-catalyzed cross-coupling with hydrazine (B178648) in a continuous flow setup for the synthesis of functionalized heterocycles. chemicalbook.com The stability and high reactivity of BrettPhosPdG3 are crucial for maintaining consistent catalytic activity over extended periods in a flow reactor. sigmaaldrich.comchemicalbook.com

In a study on automated reaction optimization, a continuous-flow-based system featuring interchangeable modules was used to optimize a Buchwald-Hartwig amination. thieme-connect.com With BrettPhosPdG3 as the catalyst, the system automatically optimized five variables over 32 experiments, achieving a 72% yield in a total optimization time of 21 hours. thieme-connect.com This highlights the synergy between advanced automation and robust catalysts like BrettPhosPdG3 for efficient process development. thieme-connect.com

Continuous flow Suzuki-Miyaura cross-coupling reactions have also been extensively studied, with various palladium catalysts being employed. mdpi.com The use of a stable and active catalyst like BrettPhosPdG3 in such systems can lead to high throughput and efficient production of biaryl compounds. sigmaaldrich.commdpi.com

Table 2: BrettPhosPdG3 in Continuous Flow Synthesis

| Reaction Type | System Description | Key Outcome | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Automated plug-and-play continuous flow system | 72% yield, 436 mg/h productivity after 21h optimization | thieme-connect.com |

| Hydrazine Cross-Coupling | Continuous flow reactor | Mild and rapid synthesis of functionalized heterocycles | chemicalbook.com |

Scalability Considerations for Academic and Industrial Synthetic Operations

The scalability of a catalytic process is a critical factor for its transition from academic research to industrial production. researchgate.net BrettPhosPdG3 has demonstrated its utility in both small-scale laboratory syntheses and larger, multigram-scale operations. nih.gov

In an academic setting, the high catalytic activity of BrettPhosPdG3 allows for the use of low catalyst loadings, which is economically and environmentally advantageous. sigmaaldrich.comchemicalbook.com Its stability and ease of handling also make it a convenient choice for routine synthetic work. sigmaaldrich.com

For industrial applications, the robust nature of BrettPhosPdG3 is a significant asset. A modified procedure for the multigram-scale synthesis of third-generation Buchwald precatalysts, including those with related phosphine (B1218219) ligands, has been reported, demonstrating the feasibility of producing these catalysts on a larger scale. nih.gov This large-scale synthesis is crucial for ensuring a reliable supply for industrial processes. nih.gov

A key consideration in large-scale synthesis is the purity and quality control of the catalyst. nih.gov Detailed NMR spectroscopic analysis has been used to characterize the precatalysts and identify potential impurities, ensuring consistent performance in scaled-up reactions. nih.gov

The successful use of BrettPhosPdG3 in the synthesis of complex molecules, such as the clinical candidates BAY 1161909 and BAY 1217389, underscores its importance in pharmaceutical development, where scalability is paramount. researchgate.net

Strategies for Efficient Product Isolation and Purification in Catalyzed Reactions

The isolation and purification of the desired product from a reaction mixture is a crucial step in any synthetic process. In reactions catalyzed by BrettPhosPdG3, the final mixture typically contains the product, unreacted starting materials, byproducts, and residual palladium catalyst.

A common and effective method for purifying products from reactions utilizing BrettPhosPdG3 is flash chromatography. researchgate.netchemrxiv.org This technique is widely used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. For example, in the synthesis of a precursor for a MALT1 inhibitor, the product was purified by flash chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) with an ammonia (B1221849) additive. chemrxiv.org Similarly, in the synthesis of intermediates for MPS1 kinase inhibitors, flash chromatography was the purification method of choice. researchgate.net

In some cases, a multi-step purification process may be necessary to achieve the desired level of purity. For instance, in the synthesis of small molecule inhibitors of ricin, the crude product obtained after the reaction was first partitioned between water and an organic solvent, followed by washing and drying. nih.gov The final purification was then achieved by preparative High-Performance Liquid Chromatography (HPLC). nih.gov

The choice of purification strategy depends on the specific properties of the product and the impurities present. The development of efficient purification protocols is essential for obtaining high-purity compounds for further studies or applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| BrettPhosPdG3 |

| BAY 1161909 |

| BAY 1217389 |

| MALT1 |

| MPS1 Kinase |

| Ricin |

| Dichloromethane |

| Methanol |

| Ammonia |

| Water |

| Ethyl acetate |

| Sodium hydroxide |

| Tetrahydrofuran |

| Hydrazine |

| 4-methoxyaniline |

| 1-bromo-4-methoxybenzene |

| 2-MeTHF |

| XPhos |

Challenges, Current Limitations, and Future Research Directions

Addressing Remaining Substrate Scope Challenges and Reactivity Gaps

Despite the broad applicability of BrettPhosPdG3, challenges persist, particularly with certain substrate classes. The productivity of catalysts based on BrettPhos-like ligands can be limited by their stability, especially at room temperature. acs.orgnih.gov It has been proposed that some primary amine and N-heteroaromatic substrates can displace the phosphine (B1218219) ligand, leading to the formation of catalytically inactive or dormant palladium complexes that may require heating to reactivate. acs.orgnih.govresearchgate.net This can result in diminished catalyst activity over the course of the reaction, particularly for challenging couplings. nih.gov

For instance, the C-N cross-coupling of sterically hindered or electronically challenging aryl halides with primary amines can still present difficulties. acs.orgnih.gov Research has shown that for certain transformations, such as the coupling of 3-bromo-2-aminopyridine with primary amines, BrettPhos-based precatalysts can be outperformed by other ligand systems like RuPhos. nih.gov However, for other substrates, such as branched primary amines like cyclopentylamine, BrettPhosPdG3 demonstrates superior performance. nih.gov The choice of ligand and catalyst system is therefore highly substrate-dependent, indicating a reactivity gap that necessitates a toolkit of catalysts for different applications. nih.gov

A significant challenge lies in the selective monoarylation of small primary aliphatic amines like methylamine, which has historically been difficult to achieve. nih.govacs.org While advancements have been made, further improvements in selectivity and efficiency for such small, highly reactive amines are desirable. nih.gov Additionally, the coupling of some heterocyclic substrates can be problematic due to potential catalyst inhibition or competing side reactions. nih.gov

Future research is directed towards the rational design of new ligands that can overcome these stability and reactivity issues. acs.orgresearchgate.net For example, the development of the GPhos ligand was guided by the hypothesis of catalyst instability, incorporating features to enhance the stability of the active catalytic species and accommodate a wider range of substrates. acs.orgresearchgate.net

Strategies for Further Optimization of Catalyst Loading and Reaction Time

A key advantage of third-generation Buchwald precatalysts like BrettPhosPdG3 is the ability to use lower catalyst loadings and shorter reaction times compared to earlier catalyst systems. sigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com This efficiency is attributed to the rapid and clean generation of the active monoligated Pd(0) species. sigmaaldrich.comscientificlabs.com However, optimizing these parameters is crucial for developing cost-effective and scalable synthetic processes.

Strategies for optimization often involve a systematic screening of reaction parameters, including the catalyst loading, base, solvent, and temperature. bristol.ac.ukresearchgate.net For instance, in the synthesis of a key intermediate for a MALT1 inhibitor, the reaction conditions for a Buchwald-Hartwig coupling were screened, comparing different solvents and bases to achieve optimal conversion and yield with BrettPhos as the ligand. researchgate.net

The table below illustrates typical ranges and specific examples of catalyst loading and reaction times for reactions utilizing BrettPhosPdG3, highlighting its efficiency.

| Reaction Type | Substrates | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Buchwald-Hartwig Amination | 4-Haloanisoles with primary/secondary amines | 0.01 | Not specified | Not specified | Excellent | sigmaaldrich.com |

| Buchwald-Hartwig Amination | 3-Bromo-2-aminopyridine with cyclopentylamine | 2.0 | 16 | 100 | 78 | nih.gov |

| Buchwald-Hartwig Amination | Intermediate for MALT1 inhibitor | 10.0 | 1.5 | 110 | Not specified | google.com |

| Buchwald-Hartwig Amination | Intermediate for MPS1 Kinase Inhibitor | 5.0 | Not specified | Not specified | Not specified | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl mesylates with anilines | Not specified | Fast | Not specified | High | rsc.org |

| C-N Coupling | Monosubstituted ureas with 1,2-dihaloaromatic systems | Not specified | Short | Not specified | Not specified | sigmaaldrich.com |

| Synthesis of CDK2 Inhibitor Intermediate | Not specified | 10.0 | 1 | 70 (microwave) | Not specified | google.com |

| Ricin Inhibitor Synthesis | Not specified | 2.0 | 1 | Reflux | Not specified | nih.gov |

Future research will likely focus on the application of high-throughput screening and design of experiments (DoE) methodologies to more rapidly identify optimal conditions. bristol.ac.uk These approaches allow for the simultaneous variation of multiple parameters, leading to a more comprehensive understanding of the reaction landscape and the identification of true optima for catalyst loading and reaction time, ultimately enhancing the economic viability of processes using BrettPhosPdG3. bristol.ac.uk

Exploration of Novel Reaction Manifolds with BrettPhosPdG3

While BrettPhosPdG3 is most renowned for its application in classical cross-coupling reactions, its utility is being explored in novel and more complex chemical transformations. The unique steric and electronic properties of the BrettPhos ligand can be harnessed to enable new types of reactivity.

One emerging area is the use of BrettPhosPdG3 in photoredox catalysis. google.com This dual catalytic approach merges the capabilities of transition metal catalysis with photoredox catalysis to forge new bonds under mild conditions. youtube.com For example, a patent discloses a process where BrettPhosPdG3 is used in conjunction with a photocatalyst for the synthesis of MALT1 inhibitors, suggesting its compatibility and potential role in radical-mediated cross-coupling pathways. google.com This opens the door to reactions that are not easily accessible through traditional two-electron pathways, such as the coupling of partners that are challenging to activate.

Another area of interest is the application of BrettPhosPdG3 in C-H activation reactions. pkusz.edu.cn While not as common as its use in cross-coupling, the principles of ligand design that make it effective for C-X bond cleavage could potentially be adapted for the direct functionalization of C-H bonds, which is a highly atom-economical and desirable transformation. pkusz.edu.cn

Furthermore, the development of multi-ligand catalyst systems, where BrettPhos could be one component, represents another frontier. nih.gov Such systems could potentially exhibit synergistic effects, leading to enhanced reactivity and broader substrate scope than either ligand could achieve alone. nih.gov This approach aims to create a more universal catalyst system that can handle a diverse array of substrates without extensive re-optimization. nih.gov

The exploration of these novel reaction manifolds will continue to expand the synthetic chemist's toolbox, enabling the construction of complex molecules with greater efficiency and precision.

Development of More Sustainable and Economical Catalytic Systems

The development of more sustainable and economical catalytic systems is a major driver in modern chemistry. While BrettPhosPdG3 represents a significant advance in terms of efficiency, which contributes to sustainability by reducing waste and energy consumption, there is still room for improvement.

One strategy is the development of next-generation catalysts with even higher activity and stability. The evolution from G3 to G4 Buchwald precatalysts, for example, aimed to address some of the limitations of the G3 systems. sigmaaldrich.com G4 precatalysts, which feature a methylated amino group on the biphenyl (B1667301) backbone, exhibit higher solubility and can circumvent the formation of potentially problematic byproducts, which can simplify purification and reduce waste. sigmaaldrich.com

Reducing the amount of precious palladium metal is a key goal for both economic and environmental reasons. This can be achieved by designing catalysts that operate at ultra-low loadings or by developing methods for catalyst recycling. While homogeneous catalysts like BrettPhosPdG3 are generally difficult to recycle, research into immobilization techniques or the use of nanoflow systems could provide future solutions.

Future research will continue to focus on improving the "greenness" of catalytic processes by exploring reactions in more environmentally benign solvents, reducing energy consumption by operating at lower temperatures, and designing catalysts with longer lifetimes and higher turnover numbers.

Q & A

Q. What are the primary catalytic applications of BrettPhosPdG3 in organic synthesis, and how do its structural features influence reactivity?

BrettPhosPdG3, a palladium catalyst with a bulky biphenylphosphine ligand, is widely used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) due to its ability to stabilize reactive intermediates and enhance selectivity. Its methoxy and isopropyl substituents improve steric bulk, reducing undesired side reactions like β-hydride elimination . To validate its efficacy, researchers should compare reaction yields and byproduct profiles with alternative catalysts (e.g., XPhosPdG2) under standardized conditions.

Q. What experimental protocols are recommended for synthesizing and characterizing BrettPhosPdG3-based catalysts?

Synthesis typically involves ligand exchange reactions with palladium precursors (e.g., Pd(OAc)₂). Characterization requires ³¹P NMR to confirm ligand coordination and X-ray crystallography for structural elucidation. Purity should be verified via elemental analysis, and catalytic activity tested in model reactions (e.g., aryl chloride amination) with GC-MS or HPLC for product quantification .

Q. How does solvent choice impact BrettPhosPdG3’s catalytic performance in cross-coupling reactions?

Polar aprotic solvents (e.g., toluene, dioxane) enhance solubility and stabilize palladium intermediates, while additives like Cs₂CO₃ improve reaction rates by deprotonating substrates. Systematic screening using a Design of Experiments (DoE) approach can optimize solvent/base combinations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of BrettPhosPdG3 across different substrates?

Discrepancies often arise from substrate steric/electronic effects or reaction scalability. To address this, perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and use Hammett plots to correlate electronic parameters with reaction rates. Cross-referencing datasets from high-throughput screening platforms can isolate substrate-specific trends .

Q. What strategies are effective in minimizing deactivation pathways of BrettPhosPdG3 under high-temperature conditions?

Catalyst degradation via ligand dissociation or palladium black formation can be mitigated by:

Q. How can computational modeling complement experimental studies of BrettPhosPdG3’s reaction mechanisms?

Density Functional Theory (DFT) calculations can map transition states and identify key intermediates (e.g., Pd(0)/Pd(II) cycles). Pairing computational data with experimental kinetic isotope effects (KIEs) validates proposed mechanisms and guides ligand design for improved turnover numbers .

Methodological Guidance

Q. What criteria should guide the selection of BrettPhosPdG3 for a novel catalytic system?

Apply the FINER framework :

- Feasible : Ensure substrate compatibility with the catalyst’s steric profile.

- Novel : Target understudied reactions (e.g., enantioselective couplings).

- Relevant : Address gaps in sustainable catalysis (e.g., reducing metal loading) .

Q. How should researchers design control experiments to isolate BrettPhosPdG3’s role in complex reaction mixtures?

- Use catalyst-free reactions to identify non-catalytic pathways.

- Compare performance with ligand-free palladium sources.

- Employ isotopic labeling (e.g., D/H) to trace mechanistic pathways .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing reproducibility issues in BrettPhosPdG3-catalyzed reactions?

Apply ANOVA to assess inter-lab variability and Grubbs’ test to identify outliers. Report confidence intervals for turnover frequencies (TOFs) and include raw data in supplementary materials to enhance transparency .

Q. How can researchers benchmark BrettPhosPdG3’s performance against emerging catalysts?

Develop a standardized protocol measuring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.